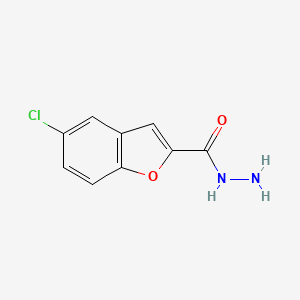

5-Chloro-1-benzofuran-2-carbohydrazide

Description

Properties

IUPAC Name |

5-chloro-1-benzofuran-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c10-6-1-2-7-5(3-6)4-8(14-7)9(13)12-11/h1-4H,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWBORYCPYRIYDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(O2)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Chloro 1 Benzofuran 2 Carbohydrazide and Analogues

Established Synthetic Routes for Benzofuran-2-carbohydrazide Scaffolds

The construction of the benzofuran-2-carbohydrazide core is a critical step, and several reliable methods have been developed. These routes typically involve the formation of an ester intermediate, which is then converted to the hydrazide.

Preparation from Ethyl Benzofuran-2-carboxylate Derivatives and Hydrazine (B178648) Hydrate (B1144303)

A prevalent and straightforward method for synthesizing benzofuran-2-carbohydrazide involves the reaction of an ethyl benzofuran-2-carboxylate derivative with hydrazine hydrate. researchgate.netnih.gov This reaction is typically carried out by refluxing the ester with an excess of hydrazine hydrate in a suitable solvent, most commonly ethanol (B145695). nih.govvjol.info.vnvjol.info.vn The reaction proceeds via nucleophilic acyl substitution, where the hydrazine displaces the ethoxy group of the ester to form the more stable hydrazide.

The general procedure involves heating the ethyl benzofuran-2-carboxylate with hydrazine hydrate solution under reflux for several hours. vjol.info.vnvjol.info.vn Upon cooling, the benzofuran-2-carbohydrazide product often precipitates out of the solution and can be purified by recrystallization from a solvent like ethanol. vjol.info.vnvjol.info.vn This method is widely adopted due to its simplicity and generally good yields. vjol.info.vn For instance, heating ethyl benzofuran-2-carboxylate with hydrazine hydrate in ethanol can yield benzofuran-2-carbohydrazide, which is then used as a precursor for synthesizing various heterocyclic compounds like 1,2,4-triazoles and 1,3,4-oxadiazoles. vjol.info.vnntt.edu.vn

Table 1: Synthesis of Benzofuran-2-carbohydrazide from Ethyl Benzofuran-2-carboxylate

| Reactants | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Ethyl benzofuran-2-carboxylate, Hydrazine hydrate | Ethanol | Reflux, 4 hours | 75% | vjol.info.vn |

| Ethyl benzofuran-2-carboxylate, Hydrazine hydrate | Ethanol | Reflux, overnight | - | nih.gov |

Synthesis from Salicylaldehyde (B1680747) and Ethyl Chloroacetate (B1199739) Intermediates

Another fundamental approach builds the benzofuran (B130515) ring system from acyclic precursors. This route typically starts with salicylaldehyde (or a substituted derivative) and an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate (B1195939). nih.govvjol.info.vnvjol.info.vn The reaction is generally performed in the presence of a base, like potassium carbonate (K₂CO₃), and a solvent, such as dimethylformamide (DMF) or acetonitrile (B52724). nih.govvjol.info.vn

The first step is the O-alkylation of salicylaldehyde with the ethyl haloacetate to form an ether intermediate. This is followed by an intramolecular cyclization (an aldol-type condensation) to form the furan (B31954) ring, yielding ethyl benzofuran-2-carboxylate. vjol.info.vnvjol.info.vn This ester is often used directly in the next step without extensive purification. vjol.info.vn The subsequent conversion to the carbohydrazide (B1668358) is then achieved by treatment with hydrazine hydrate, as described in the previous section. vjol.info.vnntt.edu.vn For example, a mixture of salicylaldehyde and ethyl bromoacetate can be refluxed in acetonitrile with potassium carbonate to afford ethyl benzofuran-2-carboxylate, which is then converted to the hydrazide. nih.gov

Table 2: Two-Step Synthesis of Benzofuran-2-carbohydrazide from Salicylaldehyde

| Step | Reactants | Base/Solvent | Conditions | Intermediate/Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 1 | Salicylaldehyde, Ethyl chloroacetate | K₂CO₃ / DMF | 80-90 °C, 2 hours | Ethyl benzofuran-2-carboxylate | 83% | vjol.info.vn |

| 2 | Ethyl benzofuran-2-carboxylate, Hydrazine hydrate | Ethanol | Reflux, 4 hours | Benzofuran-2-carbohydrazide | 75% | vjol.info.vn |

| 1 | Salicylaldehyde, Ethyl bromoacetate | K₂CO₃ / Acetonitrile | Reflux, 4 hours | Ethyl benzofuran-2-carboxylate | - | nih.gov |

Direct Cyclization and Condensation Approaches

More advanced and direct methods for synthesizing the benzofuran scaffold have also been developed, offering alternative pathways that can be adapted for various analogues. These include transition-metal-catalyzed reactions that form the heterocyclic ring in a single step from appropriate precursors. nih.gov

Examples of such approaches include:

Palladium-catalyzed C-H bond functionalization: This method can create 2-substituted benzofurans from phenols and bromoalkynes through an intramolecular cyclization. organic-chemistry.org

Copper-catalyzed cyclization: A ligand-free, copper-bromide-catalyzed coupling and cyclization of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes provides a direct route to benzofurans. organic-chemistry.org

Rhodium-catalyzed annulation: A reaction between salicylaldehyde and ethyl 2-diazo-3-oxopropanoate, catalyzed by a rhodium complex, can yield 3-ethoxycarbonyl benzofuran through a tandem C-H activation and annulation process. orgsyn.org

Calcium carbide as an acetylene (B1199291) source: A novel method uses calcium carbide as a safe and cost-effective acetylene source to react with salicylaldehyde p-tosylhydrazones, catalyzed by cuprous chloride, to form methyl-substituted benzofurans. organic-chemistry.org

These direct cyclization methods provide powerful tools for accessing diverse benzofuran structures, which can then be further functionalized to produce the desired carbohydrazide derivatives. orgsyn.org

Targeted Synthesis of 5-Chloro-1-benzofuran-2-carbohydrazide

The specific synthesis of 5-Chloro-1-benzofuran-2-carbohydrazide requires strategies that incorporate the chlorine atom at the 5-position of the benzofuran ring. This is typically achieved either by starting with a pre-halogenated precursor or by optimizing reaction conditions to favor the formation of the chlorinated product.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. For the synthesis of benzofuran derivatives, key parameters include the choice of catalyst, base, solvent, and temperature. researchgate.net For instance, in palladium-catalyzed C-H arylation reactions on the benzofuran scaffold, the use of specific additives like pivalic acid and the careful selection of solvents such as cyclopropyl (B3062369) methyl ether (CPME) have been shown to improve yields. nih.gov

In the context of the hydrazinolysis step (conversion of the ester to the hydrazide), reaction time and temperature are critical. Refluxing for an adequate duration ensures complete conversion, while subsequent cooling allows for effective precipitation and isolation of the pure hydrazide product. vjol.info.vnvjol.info.vn The synthesis of 5-Chloro-1-benzofuran-2-carbohydrazide has been specifically achieved by reacting ethyl 5-chloro-1-benzofuran-2-carboxylate (B15531687) with various substituted aromatic aldehydes to form Schiff bases, which are then cyclized. researchgate.netresearchgate.net The initial carbohydrazide is a key intermediate in this multi-step synthesis. researchgate.netresearchgate.net

Precursor Design and Halogenation Strategies for the 5-Chloro Moiety

The most direct method to synthesize 5-Chloro-1-benzofuran-2-carbohydrazide is to begin with a precursor that already contains the chloro substituent. The synthesis would typically start from 5-chlorosalicylaldehyde (B124248). Following the route described in section 2.1.2, 5-chlorosalicylaldehyde can be reacted with ethyl chloroacetate or a similar reagent to form ethyl 5-chloro-1-benzofuran-2-carboxylate. This chlorinated intermediate is then converted to the final product, 5-Chloro-1-benzofuran-2-carbohydrazide, by reacting it with hydrazine hydrate.

Alternative strategies could involve direct halogenation of the benzofuran ring. Modern synthetic methods, such as C-H functionalization, allow for the direct introduction of substituents onto a pre-formed ring system. nih.gov While often focused on C3-arylation, similar principles could be adapted for halogenation at the C5 position, although this is a more complex approach than using a halogenated starting material. Research has demonstrated that substituted benzofurans, including 5-chloro derivatives, can be successfully synthesized and used in further reactions. nih.gov

Green Chemistry Principles Applied to Synthesis

In alignment with the principles of green chemistry, recent synthetic efforts have focused on minimizing waste, reducing reaction times, and using less hazardous substances. Microwave-assisted synthesis and the use of eco-friendly solvents are prominent examples of these advancements.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in the synthesis of benzofuran derivatives, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times and often improved yields. organic-chemistry.orgnih.gov An effective and mild microwave-assisted route allows for the preparation of 2-substituted benzofurans directly from carboxylic acids. organic-chemistry.orgacs.org This method involves activating the carboxylic acid and subsequent cyclization, a process that is significantly accelerated by microwave heating. organic-chemistry.org One-pot, three-component protocols under microwave irradiation have also been developed, enabling the rapid assembly of highly substituted benzofurans from simple starting materials like 2-iodophenols, terminal acetylenes, and aryl iodides. nih.gov This approach minimizes the formation of side products and is particularly useful for creating libraries of compounds for screening purposes. nih.gov

Solvent-Free and Aqueous Reactions: The use of environmentally benign solvents, particularly water, or conducting reactions under solvent-free conditions represents another key green chemistry approach. Copper-catalyzed transformations of ketone derivatives into benzofurans have been successfully performed in water without the need for organic co-solvents. organic-chemistry.org Furthermore, some syntheses of benzofuran-based pyrazole (B372694) derivatives have been achieved using solvent-drop grinding methods, highlighting a move towards solvent-free conditions. vjol.info.vn These methods not only reduce the environmental impact associated with volatile organic solvents but can also simplify product purification.

| Green Chemistry Approach | Key Features | Starting Materials (Example) | Advantages | Reference |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | One-pot, three-component reaction under Sonogashira conditions | 2-Iodophenols, Terminal Acetylenes, Aryl Iodides | Shortened reaction times, minimized side products, good to excellent yields | nih.gov |

| Microwave-Assisted Synthesis | Direct synthesis from carboxylic acids | N-protected α-amino acids | Short reaction times, mild conditions, good yields, preservation of chirality | organic-chemistry.orgnih.gov |

| Aqueous Media | Copper-TMEDA catalyzed transformation | Ketone derivatives | Sustainable, avoids organic co-solvents, catalyst can be reutilized | organic-chemistry.org |

Alternative Synthetic Approaches to Benzofuran-2-carbohydrazide Derivatives

Beyond traditional methods, a multitude of alternative synthetic strategies have been developed to provide access to the benzofuran core with varied substitution patterns. These approaches often rely on transition-metal-catalyzed reactions that enable the efficient formation of key carbon-carbon and carbon-oxygen bonds.

The construction of the benzofuran ring is the cornerstone of synthesizing derivatives like 5-Chloro-1-benzofuran-2-carbohydrazide. Various catalytic systems and reaction cascades have been devised for this purpose. The carbohydrazide functional group is typically introduced in a subsequent step, commonly by reacting a corresponding benzofuran-2-carboxylate ester with hydrazine hydrate. researchgate.netntt.edu.vn

Palladium-Catalyzed Reactions: Palladium catalysis is a versatile tool for benzofuran synthesis. acs.orgproquest.comrsc.org

Heck Reaction: Intramolecular Heck reactions are employed to construct 2-substituted-3-functionalized benzofurans. acs.org A tandem Heck reaction/oxidative cyclization sequence has also been developed. nih.gov Combining a twofold Heck reaction with a 6π-electrocyclization provides a convenient route to benzofurans with substituents at positions 5 and 6. thieme-connect.com

Sonogashira Coupling: The Sonogashira coupling of o-iodophenols with terminal alkynes, followed by cyclization, is a widely used method. organic-chemistry.orgnih.govacs.org This can be performed as a one-pot, three-component reaction to yield 2,3-disubstituted benzofurans. nih.gov Multi-catalytic one-pot methods involving two Sonogashira couplings can produce 2-arylbenzofurans from aryl halides and 2-halophenols. acs.org

C-H Activation/Functionalization: Direct C-H arylation of the benzofuran core at the C2 or C3 position is an efficient method for introducing aryl substituents. proquest.comrsc.orgnih.gov Palladium catalysts can facilitate the reaction between 2-hydroxystyrenes and iodobenzenes via a C-H activation/oxidation tandem reaction to form the benzofuran ring. rsc.org

Copper-Catalyzed Reactions: Copper catalysts offer an economical and effective alternative for benzofuran synthesis.

Oxidative Annulation/Cyclization: Copper can mediate the oxidative annulation of phenols and unactivated internal alkynes. rsc.org It can also catalyze the aerobic oxidative cyclization of phenols and alkynes in a one-pot procedure. rsc.org

Coupling/Cyclization: A ligand-free CuBr-catalyzed coupling/cyclization of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes is an effective strategy. organic-chemistry.orgmdpi.com One-pot syntheses reacting o-hydroxy aldehydes, amines, and alkynes in the presence of copper iodide have also been reported. nih.govacs.org

Other Ring-Closing Strategies:

Ruthenium-Catalyzed Metathesis: Substituted benzofurans can be synthesized from 1-allyl-2-allyloxybenzenes using a ruthenium-catalyzed isomerization followed by ring-closing metathesis. organic-chemistry.orgorganic-chemistry.org

Metal-Free Cyclizations: Iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes provides a metal-free route to 2-arylbenzofurans. organic-chemistry.orgmdpi.com Acid-catalyzed cyclizations and intramolecular Friedel-Crafts reactions are also established methods. rsc.org

| Strategy | Catalyst/Reagent | Key Transformation | Reference |

|---|---|---|---|

| Heck Reaction | Palladium | Intramolecular cyclization of o-alkenyl phenols | acs.orgnih.govnih.govacs.org |

| Sonogashira Coupling | Palladium/Copper | Coupling of o-halophenols and terminal alkynes followed by cyclization | nih.govorganic-chemistry.orgnih.govacs.orgacs.orgrsc.orgresearchgate.net |

| Oxidative Annulation | Copper | Reaction of phenols and internal alkynes | rsc.org |

| Ring-Closing Metathesis | Ruthenium | Isomerization and cyclization of 1-allyl-2-allyloxybenzenes | organic-chemistry.orgorganic-chemistry.org |

| Oxidative Cyclization | Iodine(III) | Cyclization of 2-hydroxystilbenes | organic-chemistry.orgmdpi.com |

The synthesis of enantiomerically pure benzofuran derivatives is of significant interest, as chirality can be a key determinant of biological activity. nih.gov However, developing such methods can be challenging. nih.gov

An effective microwave-assisted route has been developed for synthesizing chiral, optically active 2-substituted benzofurans directly from N-protected α-amino acids. organic-chemistry.orgnih.govacs.org This method proceeds without significant racemization, preserving the stereochemical integrity of the starting material. organic-chemistry.orgacs.org The process yields α-alkyl-2-benzofuranmethanamines with high optical purity. organic-chemistry.orgnih.gov This approach is valued for its mild conditions, short reaction times, and high chemical and optical yields. acs.org

Additionally, asymmetric cyclization reactions have been explored to create benzofuran-fused heterocyclic systems. For example, a Cinchona squaramide catalyst has been used for the [4+2] cyclization of azadienes with azlactones, affording benzofuran-fused heterocycles with high diastereoselectivity and enantioselectivity (up to 99% ee). acs.orgacs.org The removal of activating groups from the products can be achieved with complete retention of stereochemistry. acs.org Another approach involves a bidirectional diastereo- and enantio-selective organocatalyzed domino reaction to synthesize bis-dihydrobenzofuran precursors, which can then be converted to bis-benzofuran atropisomers through oxidative aromatization. rsc.org These advanced strategies provide powerful tools for accessing complex, chiral benzofuran-containing molecules.

Chemical Transformations and Derivatization Strategies of 5 Chloro 1 Benzofuran 2 Carbohydrazide

Reactions at the Hydrazide Moiety

The hydrazide moiety (-CONHNH₂) is the most reactive site in the 5-Chloro-1-benzofuran-2-carbohydrazide molecule for the transformations discussed herein. It contains two nitrogen atoms, but the terminal amino group (-NH₂) is significantly more nucleophilic than the amide nitrogen (-CONH-). This difference in reactivity dictates the course of its chemical reactions, allowing for selective transformations.

One of the most fundamental reactions of 5-Chloro-1-benzofuran-2-carbohydrazide is the formation of N-acylhydrazones, commonly known as Schiff bases. This reaction involves the condensation of the primary amino group of the hydrazide with the carbonyl group of an aldehyde or a ketone. researchgate.net These hydrazones are not only stable compounds in their own right but also serve as crucial intermediates for the synthesis of various heterocyclic rings.

The synthesis of hydrazones from 5-Chloro-1-benzofuran-2-carbohydrazide is typically achieved through a straightforward condensation reaction with a wide range of substituted aromatic and aliphatic aldehydes and ketones. researchgate.netnih.gov The reaction is generally carried out by refluxing equimolar amounts of the carbohydrazide (B1668358) and the carbonyl compound in a suitable solvent, most commonly ethanol (B145695). nih.govunica.it In some cases, a few drops of an acid catalyst, such as glacial acetic acid or hydrochloric acid, are added to facilitate the dehydration step. ajgreenchem.commdpi.com The resulting hydrazones are often crystalline solids that precipitate from the reaction mixture upon cooling and can be purified by recrystallization. nih.gov

The general reaction proceeds via nucleophilic attack of the terminal -NH₂ group of the hydrazide on the electrophilic carbonyl carbon, forming a carbinolamine intermediate. This intermediate then undergoes acid-catalyzed dehydration to yield the final hydrazone product, characterized by the presence of a C=N-NH-C=O linkage. unica.it

| Carbonyl Compound | Solvent | Catalyst | Product Structure (Illustrative) | Reference(s) |

| Substituted Benzaldehydes | Ethanol | Glacial Acetic Acid | 5-Chloro-N'-(substituted-benzylidene)-1-benzofuran-2-carbohydrazide | researchgate.net |

| Hydroxyarylaldehydes | Ethanol | None specified | N'-(hydroxybenzylidene)-1-benzofuran-2-carbohydrazide derivatives | unica.it |

| 2-Acetylbenzofuran | Ethanol | Hydrochloric Acid | 1-(1-(Benzofuran-2-yl)ethylidene)-2-arylhydrazine | mdpi.com |

| General Aldehydes | Ethanol | Hydrochloric Acid | Aromatic aldehyde-carbohydrazide condensation products | ajgreenchem.com |

The condensation reaction is highly regioselective. The nucleophilic attack invariably occurs from the terminal nitrogen atom (-NH₂) of the hydrazide moiety. The adjacent amide nitrogen (-CONH-) is substantially less nucleophilic due to the delocalization of its lone pair of electrons into the neighboring carbonyl group, rendering it unreactive towards aldehydes and ketones under these conditions. researchgate.net

Stereoselectivity in hydrazone formation pertains to the geometry of the newly formed carbon-nitrogen double bond (C=N), which can exist as E (entgegen) or Z (zusammen) isomers. Typically, the reaction leads to the formation of the thermodynamically more stable E-isomer as the major product. The specific stereochemical outcome can be influenced by the steric bulk of the substituents on both the carbonyl compound and the hydrazide. The structural confirmation and assignment of the E/Z configuration are accomplished using spectroscopic techniques like NMR and, definitively, by X-ray crystallography. mdpi.com

The hydrazide and its corresponding hydrazone derivatives are pivotal intermediates for synthesizing a variety of five-membered heterocyclic rings. These cyclization reactions significantly expand the chemical diversity derivable from the parent 5-Chloro-1-benzofuran-2-carbohydrazide molecule.

Derivatives of 1,3,4-oxadiazole (B1194373) can be synthesized from 5-Chloro-1-benzofuran-2-carbohydrazide through several established methods.

One common and effective method involves a one-pot reaction with carbon disulfide in the presence of a base. jchemrev.com The carbohydrazide is refluxed with carbon disulfide and potassium hydroxide (B78521) in an alcoholic solvent. researchgate.netmdpi.com This reaction proceeds through the formation of a potassium dithiocarbazate intermediate, which then undergoes intramolecular cyclization with the elimination of hydrogen sulfide (B99878) upon acidification to yield the corresponding 5-(5-Chloro-1-benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol. mdpi.com This product exists in a tautomeric equilibrium with its thione form. jchemrev.com

An alternative route involves the oxidative cyclization of hydrazone intermediates. For instance, N'-benzylidene-1-benzofuran-2-carbohydrazides can be treated with a cyclizing agent like acetic anhydride, which results in both cyclization and N-acetylation to form 2,3-disubstituted 1,3,4-oxadiazole derivatives. Other dehydrating agents such as phosphorous oxychloride can also be used to effect the cyclization of diacylhydrazine precursors. nih.gov

| Reagent(s) | Conditions | Product Type | Reference(s) |

| Carbon Disulfide, Potassium Hydroxide | Reflux in Ethanol, followed by acidification | 5-(5-Chloro-1-benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol | researchgate.netmdpi.commdpi.com |

| Acetic Anhydride | Reflux (on hydrazone intermediate) | 3-Acetyl-5-(benzofuran-2-yl)-2-aryl-2,3-dihydro-1,3,4-oxadiazole | |

| Phosphorous Oxychloride | Dehydration/Cyclization | 2,5-Disubstituted-1,3,4-oxadiazole | nih.gov |

The synthesis of 1,2,4-triazoles from 5-Chloro-1-benzofuran-2-carbohydrazide typically proceeds via a thiosemicarbazide (B42300) intermediate. This intermediate is prepared by reacting the carbohydrazide with a suitable isothiocyanate, such as phenyl isothiocyanate or methyl isothiocyanate, in a solvent like methanol. mdpi.comnih.gov The nucleophilic terminal amino group of the hydrazide attacks the electrophilic carbon of the isothiocyanate to form the corresponding 1-(5-Chloro-1-benzofuran-2-carbonyl)-4-substituted-thiosemicarbazide. mdpi.com

The subsequent and crucial step is the base-catalyzed intramolecular cyclization of the thiosemicarbazide. Refluxing the intermediate with an aqueous solution of a base, such as sodium hydroxide, induces ring closure with the elimination of a water molecule. nih.gov This process yields a 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thione, where the 5-position is substituted with the 5-chloro-1-benzofuran-2-yl group. nih.gov

Another pathway to triazoles involves reacting the carbohydrazide with carbon disulfide and potassium hydroxide to form the dithiocarbazate salt, which is then treated with hydrazine (B178648) hydrate (B1144303) to yield a 4-amino-1,2,4-triazole-3-thiol (B7722964) derivative. researchgate.netntt.edu.vn

| Step 1 Reagent | Step 2 Reagent/Condition | Product Type | Reference(s) |

| Phenyl Isothiocyanate | Aqueous Sodium Hydroxide, Reflux | 4-Phenyl-5-(5-chloro-1-benzofuran-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | nih.gov |

| Methyl Isothiocyanate | Base-catalyzed cyclization | 4-Methyl-5-(5-chloro-1-benzofuran-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | mdpi.com |

| Carbon Disulfide/KOH | Hydrazine Hydrate | 4-Amino-5-(benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol | researchgate.netntt.edu.vn |

Cyclization Reactions to Form Heterocyclic Systems

Formation of Azetidinone Derivatives

The synthesis of 2-azetidinone (β-lactam) derivatives from 5-Chloro-1-benzofuran-2-carbohydrazide is a well-established two-step process. This transformation leverages the reactivity of the hydrazide moiety to construct the four-membered lactam ring, a privileged scaffold in medicinal chemistry. nih.govderpharmachemica.com

The initial step involves the condensation of 5-Chloro-1-benzofuran-2-carbohydrazide with various substituted aromatic aldehydes. This reaction, typically catalyzed by a few drops of glacial acetic acid in a solvent like ethanol, yields the corresponding N'-benzylidene-5-chloro-1-benzofuran-2-carbohydrazides, commonly known as Schiff bases or hydrazones.

In the subsequent step, these Schiff base intermediates undergo a [2+2] cycloaddition reaction with chloroacetyl chloride. chemijournal.com This reaction is carried out in an anhydrous solvent, such as 1,4-dioxane (B91453) or dimethylformamide (DMF), in the presence of a base, most commonly triethylamine (B128534) (TEA). derpharmachemica.comijpsr.com The base serves to neutralize the hydrogen chloride generated during the reaction, facilitating the cyclization to form the target 3-chloro-2-oxoazetidin-1-yl derivatives. The structures of these newly synthesized compounds are typically confirmed through spectral analyses, including IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. nih.gov

The general reaction scheme is as follows:

Schiff Base Formation: 5-Chloro-1-benzofuran-2-carbohydrazide + Substituted Aldehyde → N'-(substituted-benzylidene)-5-chloro-1-benzofuran-2-carbohydrazide

Cycloaddition: Schiff Base + Chloroacetyl Chloride --(Triethylamine)--> 1-(5-Chloro-1-benzofuran-2-carboxamido)-3-chloro-4-(substituted-phenyl)azetidin-2-one

The versatility of this method allows for the creation of a library of azetidinone derivatives by varying the substituted aldehyde used in the first step.

Table 1: Examples of Azetidinone Derivatives from 5-Chloro-1-benzofuran-2-carbohydrazide

| Reactant (Substituted Aldehyde) | Resulting Azetidinone Derivative |

| Benzaldehyde | 1-(5-Chloro-1-benzofuran-2-carboxamido)-3-chloro-4-phenylazetidin-2-one |

| 4-Chlorobenzaldehyde | 1-(5-Chloro-1-benzofuran-2-carboxamido)-3-chloro-4-(4-chlorophenyl)azetidin-2-one |

| 4-Methoxybenzaldehyde | 1-(5-Chloro-1-benzofuran-2-carboxamido)-3-chloro-4-(4-methoxyphenyl)azetidin-2-one |

| 4-Nitrobenzaldehyde | 1-(5-Chloro-1-benzofuran-2-carboxamido)-3-chloro-4-(4-nitrophenyl)azetidin-2-one |

Other Cyclization Products (e.g., Pyrazoles, Thiazoles)

Beyond azetidinones, the carbohydrazide functional group of 5-Chloro-1-benzofuran-2-carbohydrazide serves as a key synthon for a variety of other heterocyclic systems through different cyclization strategies. These reactions transform the hydrazide moiety into five-membered aromatic rings like thiazoles, pyrazoles, oxadiazoles, and thiadiazoles. researchgate.netmdpi.comzenodo.org

Thiazole (B1198619) Derivatives: The Hantzsch thiazole synthesis can be adapted to form thiazole derivatives. For instance, after converting the carbohydrazide to a thioamide, reaction with an α-haloketone can lead to the formation of a substituted thiazole ring attached to the benzofuran (B130515) core.

Thiadiazole and Oxadiazole Derivatives: The reaction of 5-Chloro-1-benzofuran-2-carbohydrazide with carbon disulfide in the presence of alcoholic potassium hydroxide is a common method to synthesize 5-(5-chloro-1-benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol. researchgate.net This intermediate can be further functionalized. Similarly, other reagents can be used to form 1,3,4-thiadiazole (B1197879) rings. researchgate.net

Pyrazole (B372694) Derivatives: While many syntheses build benzofurans onto existing pyrazole rings, mdpi.com the carbohydrazide can be used to construct a pyrazole ring. Reaction with a 1,3-dicarbonyl compound, such as acetylacetone, can lead to the formation of a pyrazolyl moiety directly attached to the carbonyl carbon of the original carbohydrazide.

These cyclization reactions significantly expand the chemical space accessible from 5-Chloro-1-benzofuran-2-carbohydrazide, providing a range of scaffolds for further investigation.

Table 2: Examples of Other Cyclization Reactions

| Reagent(s) | Resulting Heterocyclic Ring System |

| Carbon Disulfide, Potassium Hydroxide | 1,3,4-Oxadiazole |

| Thiourea, Bromine | 2-Amino-1,3,4-thiadiazole |

| Acetylacetone (2,4-pentanedione) | Pyrazole |

| α-Haloketones (after conversion to thiohydrazide) | Thiazole |

Functionalization of the Benzofuran Ring System

Electrophilic Aromatic Substitution Reactions

The benzofuran ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS). researchgate.net The reactivity and regioselectivity of these reactions on the 5-chloro-1-benzofuran scaffold are governed by the electronic effects of the existing substituents: the chloro group at C5 and the carbohydrazide group at C2.

The benzofuran ring itself typically directs electrophiles to the C3 position. However, since the C2 position is substituted, the directing influence falls to the benzene (B151609) portion of the molecule. The chloro group at C5 is an ortho-, para-director, while being deactivating. The fused furan (B31954) ring strongly activates the benzene ring, particularly at the C4 and C6 positions. Therefore, electrophilic attack is expected to occur preferentially at the C4 or C6 positions. Common EAS reactions include:

Halogenation: Reaction with bromine or chlorine in the presence of a Lewis acid can introduce an additional halogen atom onto the benzene ring.

Nitration: Using a mixture of nitric acid and sulfuric acid can introduce a nitro group.

Friedel-Crafts Acylation/Alkylation: Reaction with an acyl chloride or alkyl halide in the presence of a Lewis acid like aluminum chloride can append acyl or alkyl groups to the aromatic ring. researchgate.net

The precise outcome of these reactions can depend heavily on the specific reaction conditions, and mixtures of isomers may be formed. rsc.org

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they can be applied to functionalize the 5-chloro-1-benzofuran system. taylorandfrancis.com The existing chloro-substituent at the C5 position is a suitable handle for such transformations.

The Suzuki-Miyaura cross-coupling reaction is particularly versatile for this purpose, allowing for the formation of a biaryl linkage. nih.gov In a typical Suzuki reaction, the 5-chloro-1-benzofuran substrate would be reacted with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base (e.g., K₂CO₃ or Na₂CO₃). nih.govdntb.gov.ua This methodology allows for the introduction of a wide array of substituted aryl and heteroaryl groups at the C5 position.

Other notable cross-coupling reactions that could be employed include:

Heck Reaction: To introduce alkenyl substituents.

Sonogashira Coupling: To install alkynyl groups.

Buchwald-Hartwig Amination: To form C-N bonds, introducing amine functionalities.

These reactions offer a strategic advantage for building molecular complexity on the benzofuran core, starting from the halogenated precursor. nii.ac.jpbeilstein-journals.org

Table 3: Potential Cross-Coupling Reactions on the 5-Chloro-1-benzofuran Ring

| Reaction Name | Coupling Partner | Catalyst System (Example) | Resulting Functional Group at C5 |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄, K₂CO₃ | Aryl |

| Heck | Alkene | Pd(OAc)₂, PPh₃ | Alkenyl |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Alkynyl |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, BINAP | Amino |

Multi-component Reactions Incorporating 5-Chloro-1-benzofuran-2-carbohydrazide

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, offer a highly efficient route to complex molecules. nih.gov 5-Chloro-1-benzofuran-2-carbohydrazide is a suitable candidate for inclusion in MCRs due to the reactive nature of the hydrazide group.

One prominent example is the Ugi-azide reaction, a five-component process that can generate highly substituted tetrazole derivatives. rsc.org In a hypothetical application, 5-Chloro-1-benzofuran-2-carbohydrazide could act as the amine component. The reaction would involve combining the carbohydrazide, an aldehyde or ketone, an isocyanide, and an azide (B81097) source (like sodium azide). This one-pot reaction would lead to the formation of a complex molecule containing both the benzofuran scaffold and a tetrazole ring, with substituents derived from the other starting materials.

The hydrazide can also participate in other MCRs, such as variations of the Passerini or Mannich reactions, by reacting with carbonyl compounds and other nucleophilic or electrophilic partners. nih.gov The ability to incorporate the 5-chloro-1-benzofuran moiety into complex structures through MCRs highlights its utility as a versatile building block in combinatorial chemistry and drug discovery. kcl.ac.uk

Stability and Degradation Pathways of 5-Chloro-1-benzofuran-2-carbohydrazide and Its Derivatives

While specific experimental studies on the stability and degradation of 5-Chloro-1-benzofuran-2-carbohydrazide are not extensively detailed in the available literature, its degradation pathways can be predicted based on the chemical properties of its constituent functional groups.

Hydrolysis: The carbohydrazide linkage is an amide-like functional group and is susceptible to hydrolysis under either acidic or basic conditions. This cleavage would likely yield 5-chloro-1-benzofuran-2-carboxylic acid and hydrazine as the primary degradation products. The rate of hydrolysis would be dependent on pH and temperature.

Oxidation: The hydrazine moiety is susceptible to oxidation. Strong oxidizing agents could potentially lead to the formation of diimide intermediates or cleavage of the N-N bond. The benzofuran ring, particularly the electron-rich furan portion, could also be susceptible to oxidative cleavage under harsh conditions, although it is generally considered a stable aromatic system. nih.gov

Photodegradation: Aromatic and heterocyclic compounds can be susceptible to degradation upon exposure to UV light. Photodegradation could potentially involve radical mechanisms, leading to dechlorination or decomposition of the heterocyclic ring system.

Thermal Stability: The compound is a solid at room temperature, suggesting reasonable thermal stability. However, at elevated temperatures, decarboxylation or other fragmentation pathways could occur. The stability of its derivatives, such as the azetidinones, would be influenced by the stability of the appended rings. The β-lactam ring in azetidinones, for example, is known to be susceptible to ring-opening via hydrolysis.

Detailed Spectroscopic and Crystallographic Analysis of 5-Chloro-1-benzofuran-2-carbohydrazide Remains Elusive in Published Literature

A thorough review of scientific databases and published literature reveals a significant gap in the detailed characterization of the chemical compound 5-Chloro-1-benzofuran-2-carbohydrazide. While this compound is cited as a precursor in the synthesis of more complex molecules, comprehensive public data regarding its specific spectroscopic and crystallographic properties are not available. Consequently, an in-depth article focusing solely on the advanced analytical investigations of this specific molecule, as per the requested detailed outline, cannot be generated at this time.

The requested analysis includes highly specific data sets that are typically a result of dedicated research studies aimed at fully characterizing a chemical entity. This includes:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ¹H and ¹³C NMR chemical shifts, coupling constants, and data from two-dimensional NMR techniques (COSY, HSQC, HMBC) are not available for 5-Chloro-1-benzofuran-2-carbohydrazide. This information is crucial for the unequivocal assignment of all proton and carbon signals and for performing a conformational analysis.

Vibrational Spectroscopy: While the synthesis of related compounds involves characterization by Fourier-transform infrared (FT-IR) spectroscopy to identify key functional groups, specific peak values and a full analysis for 5-Chloro-1-benzofuran-2-carbohydrazide, including Raman spectroscopy data, are not documented.

Mass Spectrometry: The molecular weight and fragmentation pathways, essential for confirming the compound's identity and structure, have not been published in detail.

X-ray Diffraction: There are no public records of single-crystal X-ray diffraction studies for 5-Chloro-1-benzofuran-2-carbohydrazide. This technique is indispensable for determining the precise three-dimensional arrangement of atoms and molecules in the solid state.

While spectral data for analogous compounds, such as 5-bromo-1-benzofuran-2-carbohydrazide and the unsubstituted parent compound 1-benzofuran-2-carbohydrazide, are available, extrapolating this information would not meet the required standard of scientific accuracy for an article focused exclusively on the 5-chloro derivative.

The synthesis of 5-Chloro-1-benzofuran-2-carbohydrazide is mentioned in the literature as an intermediate step for creating various derivatives, which are then studied for their potential biological activities. However, the characterization data for the starting carbohydrazide itself is often not reported in these studies.

Until dedicated research on the spectroscopic and crystallographic properties of 5-Chloro-1-benzofuran-2-carbohydrazide is conducted and published, a detailed and scientifically rigorous article on this specific topic cannot be compiled.

Advanced Spectroscopic and Crystallographic Investigations of 5 Chloro 1 Benzofuran 2 Carbohydrazide Structures

X-ray Diffraction Studies

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

A typical crystallographic study would yield a data table summarizing the key parameters of the crystal structure. While no specific data for the target compound is available, a hypothetical table would look like this:

Table 1: Hypothetical Crystal Data and Structure Refinement for 5-Chloro-1-benzofuran-2-carbohydrazide.

| Parameter | Value (Hypothetical) |

|---|---|

| Chemical Formula | C₉H₇ClN₂O₂ |

| Formula Weight | 210.62 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 9.1 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 915.7 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.530 |

| R-factor (%) | < 5 |

Note: This data is illustrative and not based on experimental results.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules within a crystal lattice is governed by non-covalent intermolecular forces. For 5-Chloro-1-benzofuran-2-carbohydrazide, the hydrazide moiety (-CONHNH₂) is a prime candidate for forming strong hydrogen bonds, acting as both a hydrogen bond donor (N-H) and acceptor (C=O). The planar benzofuran (B130515) ring system would be expected to participate in π-π stacking interactions. A detailed crystallographic analysis would quantify these interactions.

Table 2: Potential Intermolecular Hydrogen Bonds for 5-Chloro-1-benzofuran-2-carbohydrazide (Hypothetical).

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |

|---|---|---|---|---|

| N-H···O=C | ~0.86 | ~2.0 | ~2.8 | ~170 |

| N-H···N | ~0.86 | ~2.2 | ~3.0 | ~165 |

Note: This data is illustrative and not based on experimental results.

These interactions are fundamental in crystal engineering, influencing properties like melting point, solubility, and polymorphism.

Conformational Insights from Crystal Structures

The crystal structure would reveal the preferred conformation of the molecule in the solid state. Key conformational features include the planarity of the benzofuran ring and the torsion angles associated with the carbohydrazide (B1668358) side chain. This information is vital for understanding how the molecule might interact with biological targets, as seen in docking studies of its derivatives. researchgate.net For instance, the dihedral angle between the benzofuran plane and the plane of the hydrazide group would be a critical parameter.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides information about the electronic transitions within a molecule. UV-Vis absorption spectroscopy measures the wavelengths of light absorbed by the compound, which correspond to the energy required to promote electrons to higher energy orbitals. Fluorescence spectroscopy measures the light emitted as electrons relax from an excited state back to the ground state.

For 5-Chloro-1-benzofuran-2-carbohydrazide, the benzofuran core constitutes the primary chromophore. The absorption spectrum would likely show characteristic π-π* transitions. While no specific spectra for this compound are published, related furan-2-carbohydrazide (B108491) derivatives have been studied, showing absorption maxima related to intramolecular charge transfer. nih.gov The presence of the chlorine atom and the carbohydrazide group would be expected to modulate the energies of these transitions. Fluorescence studies would indicate whether the compound is emissive and at what wavelengths, providing insight into its potential applications in materials science or as a chemical sensor.

Table 3: Anticipated Spectroscopic Data for 5-Chloro-1-benzofuran-2-carbohydrazide in Solution (Hypothetical).

| Technique | Solvent | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | λ_emission (nm) | Quantum Yield (Φ) |

|---|---|---|---|---|---|

| UV-Vis | Ethanol (B145695) | ~280, ~320 | N/A | - | - |

| Fluorescence | Ethanol | N/A | - | N/A | N/A |

Note: This data is illustrative and based on general characteristics of similar compounds, not on experimental results for the title compound.

Computational Chemistry and Theoretical Studies of 5 Chloro 1 Benzofuran 2 Carbohydrazide

Quantum Chemical Calculations (DFT, Ab initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been pivotal in understanding the intrinsic properties of 5-Chloro-1-benzofuran-2-carbohydrazide and its derivatives. These calculations offer a molecular-level perspective on the electronic environment and its influence on the compound's behavior.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of 5-Chloro-1-benzofuran-2-carbohydrazide has been investigated using DFT, often with the B3LYP functional and a 6-311++G(d,p) basis set. A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these frontier orbitals is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

For a derivative, 5-chloro-N'-[(E)-(4-fluorophenyl)methylidene]-1-benzofuran-2-carbohydrazide, the HOMO was found to be localized on the 4-fluorobenzylidene moiety, while the LUMO was distributed over the 5-chlorobenzofuran (B1360139) ring system. This distribution highlights the regions of the molecule that are most likely to act as electron donors and acceptors, respectively.

Table 1: Frontier Molecular Orbital Properties of a 5-Chloro-1-benzofuran-2-carbohydrazide Derivative

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.45 |

| LUMO Energy | -2.25 |

This data represents a derivative and is used as a reference for the potential properties of the parent compound.

Reactivity Predictions and Reaction Mechanism Studies

Theoretical calculations are instrumental in predicting the reactivity of 5-Chloro-1-benzofuran-2-carbohydrazide. Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). A lower HOMO-LUMO gap generally signifies higher reactivity. The calculated global reactivity descriptors for a derivative suggest it is a hard molecule with high stability.

Molecular Electrostatic Potential (MEP) maps are another valuable tool. These maps visualize the electron density around the molecule, identifying electrophilic and nucleophilic sites. For derivatives of 5-Chloro-1-benzofuran-2-carbohydrazide, the MEP maps typically show negative potential (red and yellow regions) around the oxygen and nitrogen atoms of the carbohydrazide (B1668358) group, indicating these are the most likely sites for electrophilic attack. The hydrogen atoms of the amine group often exhibit a positive potential (blue regions), marking them as potential sites for nucleophilic attack.

Spectroscopic Property Simulations

Computational methods allow for the simulation of various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. For derivatives of 5-Chloro-1-benzofuran-2-carbohydrazide, theoretical vibrational frequencies (FT-IR) and chemical shifts (NMR) have been calculated using DFT.

The simulated FT-IR spectra for related compounds show characteristic peaks for N-H, C=O, and C-O-C stretching vibrations. Similarly, the calculated 1H and 13C NMR chemical shifts have shown good correlation with experimental data, aiding in the structural elucidation of newly synthesized compounds.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interactions between a ligand, such as 5-Chloro-1-benzofuran-2-carbohydrazide, and a biological target, typically a protein.

Ligand-Protein Interaction Profiling with Relevant Biomarkers

Derivatives of 5-Chloro-1-benzofuran-2-carbohydrazide have been docked against a variety of protein targets to explore their potential as therapeutic agents. Common biomarkers investigated include those involved in cancer and microbial infections.

For instance, Schiff base derivatives have been docked into the active sites of proteins such as DNA gyrase (a bacterial enzyme) and various receptor tyrosine kinases implicated in cancer, like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2). The interactions observed typically involve hydrogen bonding, hydrophobic interactions, and sometimes pi-pi stacking between the ligand and the amino acid residues in the protein's active site.

Prediction of Binding Modes and Affinities

Molecular docking studies not only predict the binding pose of a ligand but also estimate its binding affinity, often expressed as a docking score or binding energy. A lower binding energy generally indicates a more stable ligand-protein complex.

In a study involving a Schiff base derivative of 5-Chloro-1-benzofuran-2-carbohydrazide, docking against Staphylococcus aureus DNA gyrase revealed a binding energy of -8.2 kcal/mol. The binding mode showed crucial hydrogen bond interactions with amino acid residues such as Asp73 and Gly77, as well as hydrophobic interactions with residues like Ala67, Val71, and Ile78. These interactions help to anchor the ligand within the active site of the enzyme.

Table 2: Predicted Binding Affinities of a 5-Chloro-1-benzofuran-2-carbohydrazide Derivative with Various Protein Targets

| Protein Target | PDB ID | Binding Affinity (kcal/mol) |

|---|---|---|

| S. aureus DNA Gyrase | 2XCT | -8.2 |

| EGFR Tyrosine Kinase | 1M17 | -7.9 |

This data represents a derivative and is used as a reference for the potential properties of the parent compound.

These computational predictions are invaluable for rational drug design, allowing for the prioritization of compounds for synthesis and biological evaluation, thereby accelerating the discovery of new therapeutic agents.

Computational Validation of Biochemical Hypotheses

Computational chemistry provides a powerful lens for examining and validating biochemical hypotheses at a molecular level. In the study of 5-Chloro-1-benzofuran-2-carbohydrazide and its derivatives, molecular docking has been a key technique to test hypotheses regarding their mechanism of action. For instance, a significant derivative, N'-[(5-chloro-1-benzofuran-2-yl)carbonyl]-2-(trifluoromethyl) benzenesulfonohydrazide, was identified as a potent inhibitor of the cytosolic human branched-chain amino acid aminotransferase (BCATc), an enzyme implicated in neuroprotection. nih.gov

To validate the hypothesis that this compound class directly inhibits BCATc, molecular docking simulations were performed. These studies aimed to predict the binding mode and preferred active conformation of the inhibitor within the enzyme's active site. nih.gov The computational results were then compared with experimental data, specifically the X-ray crystal structure of the inhibitor bound to the human BCATc enzyme. The docking simulations successfully predicted a binding conformation that fit optimally with the experimentally determined structure, showing a low root-mean-square deviation (RMSD) between the docked pose and the crystal structure inhibitor. nih.gov This strong correlation between the computational prediction and the crystallographic data provides robust validation for the biochemical hypothesis that the compound exerts its therapeutic effect by directly binding to and inhibiting the BCATc enzyme. nih.gov Such studies are crucial for confirming the molecular targets of potential drug candidates and understanding their structure-activity relationships.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a computational microscope to observe the movement and interaction of molecules over time, providing insights that static models like molecular docking cannot capture.

While specific MD simulation studies focusing exclusively on 5-Chloro-1-benzofuran-2-carbohydrazide are not extensively detailed in the available literature, the application of this technique to related and interacting systems provides a framework for understanding its likely dynamic behavior. MD simulations are used to analyze the conformational flexibility of a ligand and its target protein, revealing how the molecules adapt to each other upon binding. scienceopen.com For benzofuran (B130515) derivatives, understanding the torsional angles and the flexibility of the carbohydrazide linker is crucial for determining how the molecule can orient itself to fit within a binding pocket.

Theoretical conformational analyses, often performed using Density Functional Theory (DFT) calculations, can complement MD simulations by identifying the lowest energy conformers of a molecule. rcsi.com For N-acylhydrazones, a class of compounds structurally related to the title compound, such studies have revealed distinct conformational preferences (e.g., antiperiplanar vs. synperiplanar) around the amide bond, which are influenced by the substitution pattern. rcsi.com These inherent conformational preferences dictate the molecule's shape and flexibility, which are critical determinants of its biological activity. The stability of a ligand-protein complex, predicted by docking, is further tested with MD simulations, which can confirm whether the binding pose is maintained over time in a dynamic environment. researchgate.net

The biological activity of a compound is invariably influenced by its environment, primarily the aqueous solvent of the body. Computational methods are essential for predicting how a molecule like 5-Chloro-1-benzofuran-2-carbohydrazide will behave in this environment. Solvent effects are typically modeled using either explicit solvent models, where individual water molecules are simulated, or implicit solvent models, like the Polarizable Continuum Model (PCM), which represents the solvent as a continuous medium with specific dielectric properties. rcsi.com

These models are used to calculate the solvation free energy, which indicates the stability of the compound in water. A favorable solvation energy is crucial for a drug candidate's solubility and bioavailability. Furthermore, the presence of water can mediate interactions between a ligand and its protein target, forming water-bridged hydrogen bonds that can be critical for binding affinity and stability. While experimental studies have investigated the effects of different solvents on the solubility of related benzofuran structures, researchgate.net specific computational studies on the stability and solvent interactions of 5-Chloro-1-benzofuran-2-carbohydrazide in biological environments remain a subject for future investigation. Such studies would be invaluable for understanding its pharmacokinetic properties and refining its structure for better performance.

Quantitative Structure-Activity Relationship (QSAR) Studies Focusing on Chemical Features

Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to build a statistical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR models correlate the variation in biological activity of a set of compounds with changes in their structural, physical, or chemical properties, known as molecular descriptors. For derivatives of the 5-Chloro-1-benzofuran-2-carbohydrazide scaffold, QSAR studies have been instrumental in identifying the key features that govern their inhibitory potency. In a study of sulfonyl hydrazides as BCATc inhibitors, where a 5-chloro-1-benzofuran derivative was the most active compound, a QSAR model was developed. nih.gov This model revealed that 3D-MoRSE descriptors were particularly important. nih.gov These descriptors encode information about the three-dimensional structure of the molecule, suggesting that the spatial arrangement of atoms is critical for effective binding and inhibition. nih.gov

In broader studies on benzofuran-based compounds, 2D-QSAR models have also been successfully developed. For a series of benzofuran hybrids with vasodilation activity, a statistically significant QSAR model was built that correlated the activity with specific descriptors. nih.govresearchgate.net

Below is an interactive table showcasing typical descriptors used in QSAR studies and their general significance.

| Descriptor Type | Example Descriptor | Significance in QSAR Models |

| Topological | Wiener Index | Relates to molecular branching and size. |

| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Indicates the propensity to donate electrons in a reaction. |

| Electronic | Lowest Unoccupied Molecular Orbital (LUMO) Energy | Indicates the propensity to accept electrons. |

| Quantum Chemical | Dipole Moment | Reflects the polarity of the molecule, influencing solubility and binding. |

| 3D-MoRSE | Mor23m (3D-Molecule Representation of Structures based on Electron diffraction) | Encodes 3D structural information based on atomic coordinates and masses; critical for describing shape-dependent interactions. nih.gov |

| Constitutional | Molecular Weight | Basic descriptor related to the size of the molecule. |

The success of these QSAR models, validated through statistical measures like the squared correlation coefficient (R²) and cross-validation, confirms that the biological activity of these compounds can be reliably predicted from their chemical features. nih.govresearchgate.net

A primary application of computational models, including molecular docking and QSAR, is the rational design of new analogues with improved potency, selectivity, or pharmacokinetic properties. By understanding the key structural features required for activity, medicinal chemists can prioritize the synthesis of compounds that are most likely to succeed.

For the benzofuran scaffold, computational design has been widely applied. Molecular docking studies have been used to guide the synthesis of novel benzofuran derivatives targeting various enzymes and receptors. nih.govox.ac.uk For instance, new benzofuran hybrids have been designed as dual inhibitors of PI3K and VEGFR-2, which are important targets in cancer therapy. nih.gov Similarly, by using the existing inhibitor SLC-0111 as a template, novel benzofuran-based analogues were designed as selective inhibitors of carbonic anhydrase IX, another cancer-related target. nih.gov In these studies, computational modeling helps to predict how structural modifications—such as adding or changing substituent groups on the benzofuran ring—will affect the binding affinity and interaction with the target protein. This in silico screening process allows for the exploration of a vast chemical space efficiently, reducing the time and cost associated with traditional trial-and-error synthesis and testing. nih.gov

Cheminformatics and Data Mining for Structure-Activity Landscape Analysis

Cheminformatics and data mining have emerged as indispensable tools in modern drug discovery, providing a framework to systematically analyze the relationship between the chemical structure of a compound and its biological activity. For 5-Chloro-1-benzofuran-2-carbohydrazide and its analogs, these computational approaches are instrumental in mapping the structure-activity relationship (SAR) landscape. This landscape offers a visual and quantitative representation of how modifications to the molecular structure influence biological outcomes, thereby guiding the rational design of more potent and selective derivatives.

At the core of SAR analysis is the generation of molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. These descriptors can be broadly categorized into several classes, including constitutional (e.g., molecular weight, atom counts), topological (describing atomic connectivity), geometric (3D aspects of the molecule), and quantum-chemical (derived from the electronic structure).

Quantitative Structure-Activity Relationship (QSAR) is a key technique within cheminformatics that seeks to build a mathematical model correlating these descriptors with the observed biological activity of a series of compounds. For a hypothetical series of 5-Chloro-1-benzofuran-2-carbohydrazide analogs, a typical QSAR study would involve the steps illustrated in the following table:

Table 1: Illustrative Data for a QSAR Study of 5-Chloro-1-benzofuran-2-carbohydrazide Analogs

| Compound ID | R-Group Modification | Biological Activity (IC₅₀, µM) | Molecular Weight ( g/mol ) | LogP | Number of Hydrogen Bond Donors |

|---|---|---|---|---|---|

| 1 | -H | 1.5 | 210.62 | 2.5 | 3 |

| 2 | -CH₃ | 1.2 | 224.65 | 2.9 | 3 |

| 3 | -OCH₃ | 0.9 | 240.65 | 2.6 | 3 |

| 4 | -Cl | 0.7 | 245.06 | 3.1 | 3 |

| 5 | -NO₂ | 2.1 | 255.62 | 2.4 | 3 |

In this illustrative dataset, the "R-Group Modification" represents a variable substituent on the core structure of 5-Chloro-1-benzofuran-2-carbohydrazide. The biological activity, given as the half-maximal inhibitory concentration (IC₅₀), is the dependent variable that the QSAR model aims to predict. The molecular descriptors (Molecular Weight, LogP, and Number of Hydrogen Bond Donors) are the independent variables.

By applying statistical methods such as multiple linear regression (MLR) or partial least squares (PLS), a QSAR equation can be derived. Such a model might take the form of:

pIC₅₀ = c₀ + c₁(Descriptor 1) + c₂(Descriptor 2) + ...

where pIC₅₀ is the negative logarithm of the IC₅₀ value, and c represents the coefficients determined from the regression analysis. These coefficients indicate the relative importance of each descriptor in influencing the biological activity.

Research on sulfonyl hydrazides, a class of compounds that includes derivatives of 5-Chloro-1-benzofuran-2-carbohydrazide, has successfully employed QSAR studies to understand their inhibitory activity against enzymes like cytosolic human branched-chain amino acid aminotransferase (BCATc). nih.gov In one such study, a series of 20 compounds with varied structures and activities were analyzed. nih.gov The findings from these types of studies often highlight the importance of specific three-dimensional and electronic properties for potent biological activity. nih.gov For instance, 3D-MoRSE descriptors, which encode information about the 3D structure of the molecule, have been shown to be significant in QSAR models for this class of compounds. nih.gov

The insights gained from QSAR and the broader structure-activity landscape analysis are pivotal for lead optimization. They allow computational chemists to prioritize the synthesis of new derivatives that are predicted to have improved activity, thereby accelerating the drug discovery process. For example, if a QSAR model indicates that higher lipophilicity (LogP) and the presence of an electron-withdrawing group at a specific position are beneficial for activity, medicinal chemists can focus their synthetic efforts on analogs that possess these features.

The application of cheminformatics and data mining to the study of 5-Chloro-1-benzofuran-2-carbohydrazide and its derivatives provides a powerful, data-driven approach to understanding and optimizing their biological activities. By systematically exploring the structure-activity landscape, researchers can more efficiently design novel compounds with desired therapeutic properties.

Biochemical and Molecular Mechanistic Explorations of 5 Chloro 1 Benzofuran 2 Carbohydrazide in Vitro Focus

Enzyme Inhibition and Activation Studies (In Vitro)

There is a notable absence of published in vitro studies detailing the direct enzyme inhibition or activation profile of 5-Chloro-1-benzofuran-2-carbohydrazide. While the broader class of benzofuran (B130515) derivatives has been investigated for a variety of enzymatic interactions, specific data for this compound is not available.

Evaluation against Key Enzymes in Biological Pathways (e.g., Kinases like BRAFV600E, EGFRT790M)

No specific in vitro assays have been reported in the scientific literature that evaluate the inhibitory activity of 5-Chloro-1-benzofuran-2-carbohydrazide against key kinases such as BRAFV600E and EGFRT790M.

However, studies on other 5-chloro-substituted heterocyclic compounds have demonstrated kinase inhibitory potential. For instance, a series of novel 5-chloro-indole-2-carboxylate derivatives have been synthesized and shown to be potent inhibitors of both EGFRT790M and BRAFV600E pathways. This suggests that the 5-chloro substitution on an aromatic ring system can be a favorable feature for kinase inhibition.

Furthermore, the broader family of benzofuran derivatives has been shown to inhibit other kinases. For example, some imidazopyridine-based benzofuran derivatives have demonstrated inhibitory activity against Src and zeta-chain-associated protein (ZAP-70) kinases. Additionally, certain benzofuran-based small molecules have been identified as inhibitors of Cyclin-Dependent Kinase 2 (CDK2). nih.gov

These findings in related compounds hint at the possibility that 5-Chloro-1-benzofuran-2-carbohydrazide could possess undiscovered kinase inhibitory activities, though this remains to be experimentally verified.

Kinetic Characterization of Enzyme Modulation

In the absence of any confirmed enzyme inhibition or activation by 5-Chloro-1-benzofuran-2-carbohydrazide, no kinetic characterization studies are available. Such studies, which would determine parameters like the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), are contingent on the initial discovery of a specific enzyme interaction.

Receptor Binding Studies (In Vitro/Molecular Level)

Direct in vitro receptor binding studies for 5-Chloro-1-benzofuran-2-carbohydrazide are not present in the current body of scientific literature.

Investigation of Binding to Specific Molecular Targets (e.g., Interleukin-2 receptor)

There are no published studies investigating the binding affinity of 5-Chloro-1-benzofuran-2-carbohydrazide for the Interleukin-2 (IL-2) receptor or any other specific molecular receptor.

While direct evidence is lacking for the target compound, a study on the pharmacological characterization of 5-substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines, which share the 5-chloro-benzofuran scaffold, revealed that these derivatives can act as antagonists for the histamine (B1213489) H3 and H4 receptors. This indicates that the 5-chloro-benzofuran moiety can be incorporated into molecules that bind to specific G protein-coupled receptors.

Competitive Binding Assays

As no primary receptor binding has been identified for 5-Chloro-1-benzofuran-2-carbohydrazide, no competitive binding assays have been performed. These assays are used to determine the binding affinity of a compound by measuring its ability to displace a known radiolabeled ligand from its receptor.

Cellular Pathway Modulation in Model Systems (In Vitro)

Specific in vitro studies detailing the modulation of cellular pathways by 5-Chloro-1-benzofuran-2-carbohydrazide are currently unavailable. The broader class of benzofuran derivatives, however, has been shown to influence a variety of cellular signaling cascades.

For example, a benzene-sulfonamide-based benzofuran derivative was designed to inhibit the hypoxia-inducible factor (HIF-1) pathway, a key regulator of cellular response to low oxygen that is often implicated in cancer. nih.gov Additionally, certain 5-chlorobenzofuran-2-carboxamides have been investigated as potential apoptotic antitumor agents, suggesting an ability to modulate pathways controlling programmed cell death. nih.gov

Other research has demonstrated that some benzofuran derivatives can modulate inflammatory pathways. For instance, certain piperazine/benzofuran hybrids have been shown to inhibit the NF-κB and MAPK signaling pathways, which are crucial in regulating the expression of pro-inflammatory factors. nih.gov Furthermore, benzofuran-isatin conjugates have been developed as potential antiproliferative agents that induce apoptosis in cancer cells by inhibiting the anti-apoptotic protein Bcl2. tandfonline.comnih.gov

While these studies highlight the diverse biological activities of the benzofuran scaffold, it is important to emphasize that these findings are for more complex derivatives and not for 5-Chloro-1-benzofuran-2-carbohydrazide itself. Future in vitro studies on this specific compound are necessary to elucidate its effects, if any, on cellular pathways.

Analysis of Effects on Cell Signaling Cascades (e.g., NF-κB, PI3K/Akt/mTOR pathways)

Research into the effects of 5-Chloro-1-benzofuran-2-carbohydrazide and its derivatives on crucial cell signaling pathways has revealed significant interactions, particularly with the NF-κB and PI3K/Akt/mTOR pathways. These pathways are fundamental in regulating cellular processes such as inflammation, proliferation, survival, and apoptosis.

NF-κB Pathway: The NF-κB signaling pathway is a key regulator of inflammatory responses and cell survival. Studies on benzofuran derivatives have indicated their potential to modulate this pathway. For instance, a novel benzofuran lignan (B3055560) derivative, designated as Benfur, has been shown to induce cell death that is partially dependent on the inhibition of NF-κB. nih.gov While not specifically 5-Chloro-1-benzofuran-2-carbohydrazide, this highlights the capacity of the benzofuran scaffold to interact with the NF-κB pathway. The anti-inflammatory mechanism of some benzofuran hybrids is thought to be related to the inhibition of NF-κB and MAPK signaling pathways. nih.gov

PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that governs cell growth, proliferation, and survival. researchgate.net Dysregulation of this pathway is a common feature in many cancers. researchgate.netnih.gov Research has demonstrated that derivatives of benzofuran can act as inhibitors of this pathway. For example, molecular docking studies have shown significant interactions between hydrazone derivatives and key proteins in the PI3K/Akt/mTOR pathway, including PI3K, AKT1, and mTOR. mdpi.com The inhibition of this pathway by small molecule inhibitors can enhance the sensitivity of cancer cells to treatments like radiotherapy. nih.gov While direct studies on 5-Chloro-1-benzofuran-2-carbohydrazide's effect on this pathway are not extensively detailed in the provided results, the known activity of related benzofuran and hydrazide compounds suggests it as a plausible area of investigation. researchgate.netmdpi.com

| Compound/Derivative Class | Signaling Pathway | Observed Effect | Reference |

|---|---|---|---|

| Benzofuran Lignan Derivative (Benfur) | NF-κB | Partial inhibition leading to cell death | nih.gov |

| Piperazine/benzofuran hybrid (5d) | NF-κB and MAPK | Potential anti-inflammatory mechanism via inhibition | nih.gov |

| Hydrazone Derivatives (MVB1, MVB2) | PI3K/Akt/mTOR | Suppression of PI3K protein expression | mdpi.com |

Molecular Mechanisms of Cellular Responses (e.g., Apoptosis Induction via Caspase Pathways, Cell Cycle Arrest)

The cellular responses to 5-Chloro-1-benzofuran-2-carbohydrazide and related compounds often involve the induction of apoptosis and cell cycle arrest, key mechanisms for controlling cell proliferation.

Apoptosis Induction via Caspase Pathways: Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. The caspase cascade is a central component of the apoptotic machinery. nih.gov Several studies have highlighted the ability of benzofuran derivatives to induce apoptosis through caspase-dependent pathways. For example, a novel benzofuran derivative, BL-038, was found to induce apoptosis in human chondrosarcoma cells through the activation of caspases, including caspase-3 and caspase-9. mdpi.com The process often involves the release of cytochrome c from the mitochondria, which then activates the caspase cascade. nih.govmdpi.com

The activation of initiator caspases, such as caspase-8 and caspase-9, leads to the activation of executioner caspases like caspase-3, which then cleave various cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis. nih.govnih.gov A benzofuran-isatin conjugate, Compound 5a, has been shown to induce mitochondria-dependent apoptosis, evidenced by the upregulation of pro-apoptotic markers like Bax and cytochrome c, and downregulation of the anti-apoptotic marker Bcl-xl. nih.gov

Cell Cycle Arrest: In addition to apoptosis, benzofuran derivatives have been shown to induce cell cycle arrest, preventing cancer cells from dividing and proliferating. mdpi.com The specific phase of cell cycle arrest can vary depending on the compound and the cell type. For instance, the benzofuran lignan derivative Benfur was reported to arrest Jurkat T lymphocytes in the G2/M phase of the cell cycle. nih.gov Similarly, other halogenated benzofuran derivatives have been observed to induce G2/M phase arrest in HepG2 and A549 cancer cell lines. mdpi.com Another benzofuran-isatin conjugate, Compound 5a, caused cell cycle arrest at the G1/G0 phase in HT29 cells and at the G2/M phase in SW620 cells. nih.gov This arrest is often associated with the modulation of cell cycle regulatory proteins. nih.gov

| Compound/Derivative | Cellular Response | Key Molecular Events | Cell Line | Reference |

|---|---|---|---|---|

| BL-038 | Apoptosis | Activation of caspase-3 and caspase-9 | Human chondrosarcoma | mdpi.com |

| Compound 5a (Benzofuran-isatin conjugate) | Apoptosis | Upregulation of Bax and cytochrome c, downregulation of Bcl-xl | Colorectal cancer (SW620) | nih.gov |

| Benfur | Cell Cycle Arrest | G2/M phase arrest | Jurkat T lymphocytes | nih.gov |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (7) | Cell Cycle Arrest | G2/M phase arrest | HepG2 | mdpi.com |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8) | Cell Cycle Arrest | S and G2/M phase arrest | A549 | mdpi.com |

| Compound 5a (Benzofuran-isatin conjugate) | Cell Cycle Arrest | G1/G0 phase arrest in HT29, G2/M phase arrest in SW620 | Colorectal cancer (HT29, SW620) | nih.gov |

Target Identification and Validation (Biochemical Approaches)

Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action. For 5-Chloro-1-benzofuran-2-carbohydrazide and its analogs, biochemical approaches are employed for target identification and validation.

Proteomic and Metabolomic Profiling of Cellular Interactions

While specific proteomic and metabolomic profiling studies for 5-Chloro-1-benzofuran-2-carbohydrazide were not found in the search results, these are powerful techniques used to identify the cellular components that interact with a small molecule. Proteomics can identify protein targets by observing changes in protein expression or post-translational modifications upon treatment with the compound. Metabolomics can reveal alterations in metabolic pathways, providing insights into the functional consequences of the compound's interaction with its targets.

Biochemical Characterization of Protein-Ligand Interactions

Biochemical characterization of the interaction between a compound (ligand) and its protein target is essential for validating the interaction and understanding its nature. Techniques such as molecular docking and spectroscopic methods are valuable in this regard.

Molecular Docking: Molecular docking is a computational method used to predict the binding orientation of a small molecule to its target protein. researchgate.net This technique has been applied to study the interaction of benzofuran derivatives with various proteins. For example, docking studies have been performed on sulfonyl hydrazides, including a derivative of 5-chloro-1-benzofuran, with cytosolic branched-chain amino acid aminotransferase (BCATc), revealing key hydrophobic and hydrogen bond interactions within the active site. researchgate.net Such studies help in understanding the structure-activity relationship and in the design of more potent inhibitors. researchgate.net

Applications of 5 Chloro 1 Benzofuran 2 Carbohydrazide in Chemical Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecule Synthesis

5-Chloro-1-benzofuran-2-carbohydrazide serves as a fundamental building block in multi-step synthetic pathways. The carbohydrazide (B1668358) moiety (-CONHNH2) is particularly reactive and allows for the construction of new ring systems and the introduction of diverse functional groups.

A primary application of 5-Chloro-1-benzofuran-2-carbohydrazide is in the synthesis of various heterocyclic derivatives. Researchers have utilized this compound to prepare Schiff bases and 1,3,4-oxadiazoles, which are classes of compounds studied for their wide range of chemical and biological properties.